Cas no 2680694-46-4 (benzyl N-(3-nitrophenyl)-N-propylcarbamate)
benzyl N-(3-nitrophenyl)-N-propylcarbamate Chemical and Physical Properties
Names and Identifiers
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- benzyl N-(3-nitrophenyl)-N-propylcarbamate
- 2680694-46-4
- EN300-28292832
-
- Inchi: 1S/C17H18N2O4/c1-2-11-18(15-9-6-10-16(12-15)19(21)22)17(20)23-13-14-7-4-3-5-8-14/h3-10,12H,2,11,13H2,1H3
- InChI Key: LIKAZXPPLPCZHA-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N(C1C=CC=C(C=1)[N+](=O)[O-])CCC)=O
Computed Properties
- Exact Mass: 314.12665706g/mol
- Monoisotopic Mass: 314.12665706g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 391
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 75.4Ų
benzyl N-(3-nitrophenyl)-N-propylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28292832-1g |
benzyl N-(3-nitrophenyl)-N-propylcarbamate |
2680694-46-4 | 1g |
$1214.0 | 2023-09-08 | ||
| Enamine | EN300-28292832-5g |
benzyl N-(3-nitrophenyl)-N-propylcarbamate |
2680694-46-4 | 5g |
$3520.0 | 2023-09-08 | ||
| Enamine | EN300-28292832-10g |
benzyl N-(3-nitrophenyl)-N-propylcarbamate |
2680694-46-4 | 10g |
$5221.0 | 2023-09-08 | ||
| Enamine | EN300-28292832-0.05g |
benzyl N-(3-nitrophenyl)-N-propylcarbamate |
2680694-46-4 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
| Enamine | EN300-28292832-0.1g |
benzyl N-(3-nitrophenyl)-N-propylcarbamate |
2680694-46-4 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28292832-0.25g |
benzyl N-(3-nitrophenyl)-N-propylcarbamate |
2680694-46-4 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-28292832-0.5g |
benzyl N-(3-nitrophenyl)-N-propylcarbamate |
2680694-46-4 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-28292832-1.0g |
benzyl N-(3-nitrophenyl)-N-propylcarbamate |
2680694-46-4 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-28292832-2.5g |
benzyl N-(3-nitrophenyl)-N-propylcarbamate |
2680694-46-4 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-28292832-5.0g |
benzyl N-(3-nitrophenyl)-N-propylcarbamate |
2680694-46-4 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 |
benzyl N-(3-nitrophenyl)-N-propylcarbamate Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on benzyl N-(3-nitrophenyl)-N-propylcarbamate
Recent Advances in the Study of Benzyl N-(3-nitrophenyl)-N-propylcarbamate (CAS: 2680694-46-4)
Benzyl N-(3-nitrophenyl)-N-propylcarbamate (CAS: 2680694-46-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This compound, characterized by its unique carbamate functional group and nitro-substituted aromatic ring, has been the subject of several studies aimed at elucidating its pharmacological properties, synthetic pathways, and potential therapeutic uses. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and optimization of benzyl N-(3-nitrophenyl)-N-propylcarbamate, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that utilizes palladium-catalyzed cross-coupling reactions, resulting in a 15% increase in overall yield compared to traditional methods. The study also highlighted the compound's stability under various physiological conditions, making it a promising candidate for further pharmacological evaluation.
In terms of biological activity, benzyl N-(3-nitrophenyl)-N-propylcarbamate has demonstrated notable inhibitory effects on specific enzyme targets, including acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). A recent in vitro study published in Bioorganic & Medicinal Chemistry Letters reported IC50 values of 2.3 µM and 4.7 µM for AChE and MAO-B, respectively. These findings suggest potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's, although further in vivo studies are required to validate these effects.
Another area of interest is the compound's potential as a prodrug. Researchers at the University of Cambridge have explored the metabolic pathways of benzyl N-(3-nitrophenyl)-N-propylcarbamate, identifying its conversion into active metabolites with enhanced bioavailability. This research, published in the European Journal of Pharmaceutical Sciences, underscores the compound's versatility and opens new avenues for its use in targeted drug delivery systems.
Despite these promising findings, challenges remain in the clinical translation of benzyl N-(3-nitrophenyl)-N-propylcarbamate. Issues such as solubility, toxicity, and pharmacokinetic profiles need to be addressed through further optimization and preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and unlock the full therapeutic potential of this compound.
In conclusion, benzyl N-(3-nitrophenyl)-N-propylcarbamate (CAS: 2680694-46-4) represents a compelling area of research in chemical biology and medicinal chemistry. Its unique structural features, combined with promising biological activities, make it a valuable candidate for drug development. Continued research efforts will be crucial to fully understand its mechanisms of action and translate these findings into clinical applications.
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